molecular formula C15H24O9 B1251673 Phyllaemblic acid B

Phyllaemblic acid B

Cat. No. B1251673
M. Wt: 348.34 g/mol
InChI Key: YCATYHRROQAZDN-SFLVWTQSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phyllaemblic acid B is a natural product found in Phyllanthus emblica with data available.

Scientific Research Applications

Chemical Structure and Isolation

Phyllaemblic acid B has been identified as a novel highly oxygenated norbisabolane isolated from the roots of Phyllanthus emblica. Its structure was fully characterized using spectroscopic and chemical methods, with its absolute stereochemistry determined via modified Mosher's method applied to a degradation product (Zhang et al., 2000). Additionally, novel sesquiterpenoids, including phyllaemblic acids B and C, were isolated from Phyllanthus emblica roots, indicating the plant's rich chemical diversity (Zhang et al., 2001).

Antiviral Activity

Phyllaemblic acid B, among other compounds isolated from Phyllanthus emblica, showed significant anti-viral activity against Coxsackie virus B3 (CVB3), an important factor in viral myocarditis. This highlights its potential as a therapeutic agent for viral infections (Wang et al., 2009).

Hepatoprotective Properties

A study focused on the antioxidants of Phyllanthus emblica L. bark extract, which contains phyllaemblic acid, provided evidence of its hepatoprotective effects against ethanol-induced hepatic damage in rats. This suggests a potential application in protecting liver health (Chaphalkar et al., 2017).

Anti-Hepatitis B Virus Activities

Phyllaemblic acid and its derivatives have demonstrated potential anti-hepatitis B virus (HBV) activities, particularly in inhibiting HBV surface and excreted antigen secretion, indicating its possible use in HBV treatment (Lv et al., 2014).

General Medicinal Properties

Phyllanthus emblica, the source of phyllaemblic acid B, has been extensively studied for its various bioactive components and pharmacological properties. This includes antimicrobial, antioxidant, anti-inflammatory, anti-diabetic, anticancer, and hepatoprotective effects, offering a broad range of potential applications in medicine (Saini et al., 2021).

properties

Product Name

Phyllaemblic acid B

Molecular Formula

C15H24O9

Molecular Weight

348.34 g/mol

IUPAC Name

(2S,3R,3aS,4R,4'S,5'R,6S,7aR)-3,4,4'-trihydroxy-3,5'-bis(hydroxymethyl)spiro[3a,4,5,6,7,7a-hexahydro-1-benzofuran-2,2'-oxane]-6-carboxylic acid

InChI

InChI=1S/C15H24O9/c16-4-8-5-23-15(3-10(8)19)14(22,6-17)12-9(18)1-7(13(20)21)2-11(12)24-15/h7-12,16-19,22H,1-6H2,(H,20,21)/t7-,8+,9+,10-,11+,12-,14-,15-/m0/s1

InChI Key

YCATYHRROQAZDN-SFLVWTQSSA-N

Isomeric SMILES

C1[C@@H](C[C@@H]2[C@H]([C@@H]1O)[C@]([C@@]3(O2)C[C@@H]([C@@H](CO3)CO)O)(CO)O)C(=O)O

Canonical SMILES

C1C(CC2C(C1O)C(C3(O2)CC(C(CO3)CO)O)(CO)O)C(=O)O

synonyms

phyllaemblic acid B

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.